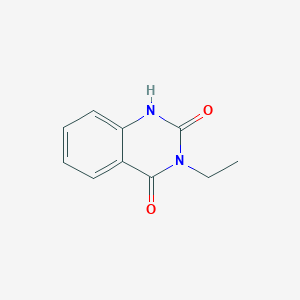

3-ethylquinazoline-2,4(1H,3H)-dione

Description

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new pharmaceuticals. nih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a substantial percentage, estimated to be around 59-60%, incorporate nitrogen heterocycles within their structures. nih.govmsesupplies.com This prevalence is attributed to their ability to form stable structures and engage in crucial hydrogen bonding interactions with biological macromolecules like proteins and nucleic acids, a key factor in their therapeutic efficacy. nih.govmdpi.com

The versatility of nitrogen heterocycles allows for a wide range of structural modifications, enabling chemists to fine-tune the pharmacological properties of a molecule. msesupplies.commdpi.com These compounds are integral to a vast number of natural products, including vitamins and alkaloids, and are present in numerous synthetic drugs with diverse therapeutic applications. nih.govmdpi.com Their role extends across various medical fields, from anticancer to antimicrobial agents. nih.gov

Historical Context and Therapeutic Relevance of Quinazoline (B50416) Derivatives

The quinazoline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has a rich history in medicinal chemistry. The first synthesis of a quinazoline derivative was reported in 1869. mdpi.com Since then, numerous quinazoline-based compounds have been developed and have found applications in treating a wide array of diseases. mdpi.commdpi.com

Quinazoline derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.govekb.eg The therapeutic importance of this scaffold is underscored by the number of quinazoline-containing drugs that have reached the market. nih.gov The adaptability of the quinazoline ring system, which allows for substitutions at various positions, has been a key driver in the development of novel therapeutic agents. mdpi.com

Structural Overview of the Quinazoline-2,4(1H,3H)-dione Core

The quinazoline-2,4(1H,3H)-dione, also known as 2,4(1H,3H)-quinazolinedione, is a prominent member of the quinazoline family. researchgate.netnih.gov Its core structure consists of a quinazoline framework with two carbonyl groups at positions 2 and 4. This arrangement provides a rigid scaffold with specific hydrogen bonding capabilities through the N-H groups at positions 1 and 3. researchgate.netnih.gov

The planarity of the quinazoline-2,4(1H,3H)-dione system, along with the potential for π-π stacking interactions, contributes to its ability to bind to biological targets. researchgate.netdoaj.org The presence of two nitrogen atoms and two carbonyl groups offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with varied biological activities. nih.govnih.gov

Rationale for Investigating 3-Ethylquinazoline-2,4(1H,3H)-dione and its Analogues

The investigation of 3-substituted quinazoline-2,4(1H,3H)-diones, including the specific compound this compound, is driven by the quest for more potent and selective therapeutic agents. acs.orgnih.gov Modifications at the N-3 position of the quinazoline-2,4(1H,3H)-dione core have been shown to significantly influence the biological activity of the resulting compounds. acs.orgnih.gov

Research into 3-substituted analogues has led to the discovery of compounds with a range of therapeutic potentials, including sedative, hypotensive, and anticancer activities. acs.orgnih.gov For instance, certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and tyrosine kinases, which are crucial targets in cancer therapy. nih.govacs.orgrsc.org The ethyl group in this compound serves as a simple yet significant modification, providing a basis for understanding the structure-activity relationships within this class of compounds and for the rational design of more complex and effective analogues. nih.gov

The following table summarizes some of the key research findings on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives:

| Compound Class | Target/Activity | Key Findings | Reference |

| 3-Substituted quinazoline-2,4(1H,3H)-diones | Sedative and Hypotensive | Showed notable sedative and hypotensive effects in early studies. | acs.org |

| Quinazoline-2,4(1H,3H)-dione derivatives with 3-substituted piperizines | PARP-1/2 Inhibitors | Resulted in potent inhibitors with significant antitumor activity in vivo. | acs.org |

| 3-Substituted quinazoline-2,4(1H,3H)-dione derivatives | Dual c-Met/VEGFR-2 Tyrosine Kinase Inhibitors | Exhibited remarkable dual inhibitory activity, with some compounds showing higher cytotoxic activity than the control drug. | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivatives with 3-amino pyrrolidine (B122466) | PARP-1/2 Inhibitors | Led to potent inhibitors with strong cytotoxicity against cancer cells, especially in combination with other agents. | rsc.org |

| Guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione | NHE-1 Inhibitors and Anti-inflammatory Agents | Novel N1, N3-bis-substituted derivatives showed potent NHE-1 inhibition and anti-inflammatory properties. | nih.gov |

This focused investigation into this compound and its analogues is a testament to the enduring importance of the quinazoline scaffold in the ongoing search for new and improved medicines.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMHWRUMVIPIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292406 | |

| Record name | 3-Ethyl-2,4(1H,3H)-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-26-7 | |

| Record name | 3-Ethyl-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-2,4(1H,3H)-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Spectrum of 3 Ethylquinazoline 2,4 1h,3h Dione Analogues

Antineoplastic and Cytotoxic Activities

The quinazoline-2,4(1H,3H)-dione framework is a key component in the development of novel anticancer agents. researchgate.netnih.gov Researchers have synthesized and evaluated numerous derivatives, revealing significant potential in combating various human cancers.

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been extensively tested against a panel of human cancer cell lines, demonstrating a broad spectrum of cytotoxic activity. For instance, a series of 3-substituted quinazoline-2,4(1H,3H)-dione analogues were assessed for their antiproliferative effects against the HCT-116 colorectal cancer cell line. nih.gov Notably, compounds designated as 4b and 4e in this study exhibited higher cytotoxic activity against HCT-116 cells than the reference drug, cabozantinib (B823). nih.gov

In another study, Quinazoline-2,4(1H,3H)-dione (Qd) itself was investigated for its effects on the hepatocellular carcinoma cell line HepG2, which is similar to HUH-7. researchgate.net The compound showed a potent cytotoxic effect on HepG2 cells with a half-maximal inhibitory concentration (IC50) of 26.07 µM. researchgate.net Further research into other analogues revealed that a compound labeled 6n displayed potent activity against A549 (lung carcinoma), SW-480 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values of 5.9 µM, 2.3 µM, and 5.65 µM, respectively. researchgate.net

Additionally, novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety were designed as PARP-1/2 inhibitors and showed strong cytotoxicity. researchgate.netrsc.org Specifically, compounds 10 and 11 were highly effective against the MX-1 breast cancer cell line, with IC50 values of < 3.12 µM and 3.02 µM, respectively. researchgate.net A broader screening of various derivatives confirmed their inhibitory effects against the growth of 60 different human tumor cell lines. nih.gov

| Compound/Analogue | Cancer Cell Line | Activity/IC50 Value | Reference |

|---|---|---|---|

| Analogue 4b | HCT-116 (Colorectal) | Higher cytotoxicity than cabozantinib | nih.gov |

| Analogue 4e | HCT-116 (Colorectal) | Higher cytotoxicity than cabozantinib | nih.gov |

| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 (Liver) | 26.07 µM | researchgate.net |

| Analogue 6n | A549 (Lung) | 5.9 µM | researchgate.net |

| Analogue 6n | MCF-7 (Breast) | 5.65 µM | researchgate.net |

| Analogue 10 | MX-1 (Breast) | < 3.12 µM | researchgate.net |

| Analogue 11 | MX-1 (Breast) | 3.02 µM | researchgate.net |

The cytotoxic effects of quinazoline-2,4(1H,3H)-dione analogues are directly linked to their ability to inhibit cancer cell proliferation and reduce cell viability. The primary mechanism often involves the inhibition of critical cellular processes necessary for cancer cell growth. For example, the antiproliferative activity of analogues 4b and 4e against HCT-116 cells demonstrates their potential to halt the rapid division of these cancer cells. nih.gov

Research has shown that certain substitutions on the quinazoline-2,4(1H,3H)-dione core are crucial for potent activity. nih.gov Specifically, substitutions at the 3-position, such as o- or m-chlorophenethyl groups, have been found to yield highly potent compounds that significantly inhibit the in vitro growth of human tumor cell lines. nih.gov The inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes is another key mechanism. researchgate.netrsc.org Compounds 10 and 11 from a series of PARP-1/2 inhibitors displayed strong cytotoxicities, indicating their effectiveness in compromising the viability of MX-1 breast cancer cells. researchgate.net

Beyond inhibiting proliferation, a crucial aspect of the antineoplastic activity of quinazoline-2,4(1H,3H)-dione analogues is their ability to trigger programmed cell death (apoptosis) and to halt the cell division cycle at specific checkpoints. nih.gov

Studies on the HCT-116 colorectal cancer cell line revealed that treatment with analogues 4b and 4e led to a significant induction of apoptosis. nih.gov These compounds were also found to cause cell cycle arrest. nih.gov Specifically, after treatment with these compounds, the percentage of HCT-116 cells in the S phase of the cell cycle increased to 51.07% and 46.89%, respectively, indicating an interruption of DNA synthesis. nih.gov

Similarly, the analogue 6n was shown to induce apoptosis in the A549 lung cancer cell line in a dose-dependent manner and caused the cell cycle to arrest in the S phase. researchgate.net The parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), also confirmed its pro-apoptotic capabilities in HepG2 cells by upregulating the expression of pro-apoptotic markers like Bax and Caspase 3, while downregulating the anti-apoptotic marker Bcl2. researchgate.net

Antimicrobial Activities

In addition to their anticancer properties, derivatives of quinazoline-2,4(1H,3H)-dione have been explored for their potential as antimicrobial agents, showing efficacy against a range of pathogenic bacteria and fungi. researchgate.netnih.gov

A novel series of quinazoline-2,4(1H,3H)-dione derivatives were designed as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, which are key targets for fluoroquinolone antibiotics. nih.govnih.govbohrium.com These compounds were evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Several compounds displayed a broad spectrum of activity. nih.gov For example, a derivative identified as compound 13 , which features triazole moieties, showed moderate activity against Staphylococcus aureus and a specific, potent activity against Escherichia coli, with an inhibition zone of 15 mm. nih.gov Other derivatives, 14a and 14b , containing oxadiazole and thiadiazole moieties, were effective against Staphylococcus aureus with inhibition zones of 12 mm and 13 mm, respectively. nih.gov Another study on different quinazolinone derivatives reported that compound A-2 possessed excellent activity against E. coli, while compound A-4 was excellent against P. aeruginosa. biomedpharmajournal.org However, it is noteworthy that a separate class of quinazoline-2,4-dione derivatives designed as antifungal agents showed negligible antibacterial activity, indicating that the spectrum of activity is highly dependent on the specific substitutions made to the core structure. bohrium.com

| Compound/Analogue | Bacterial/Fungal Strain | Activity | Reference |

|---|---|---|---|

| Analogue 13 | Escherichia coli | Inhibition Zone: 15 mm | nih.gov |

| Analogue 14a | Staphylococcus aureus | Inhibition Zone: 12 mm | nih.gov |

| Analogue 14b | Staphylococcus aureus | Inhibition Zone: 13 mm | nih.gov |

| Analogue A-2 | Escherichia coli | Excellent Activity | biomedpharmajournal.org |

| Analogue A-4 | Pseudomonas aeruginosa | Excellent Activity | biomedpharmajournal.org |

| Analogue A-6 | Candida albicans | Excellent Activity | biomedpharmajournal.org |

| Analogue 5g | Candida albicans | 8-fold stronger than fluconazole | bohrium.comresearchgate.net |

| Analogue 5k | Candida albicans | 8-fold stronger than fluconazole | bohrium.comresearchgate.net |

The emergence of resistance to common antifungal drugs has driven the search for new therapeutic agents. frontiersin.orgmdpi.com Quinazoline-2,4-dione derivatives have emerged as a promising class of compounds in this area. researchgate.net A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were synthesized and evaluated for their antifungal properties, particularly as inhibitors of chitin (B13524) synthase, an enzyme essential for fungal cell wall integrity. bohrium.comresearchgate.net

Many of these compounds exhibited moderate to excellent activity against pathogenic fungi. researchgate.net Against Candida albicans, compounds 5g and 5k were found to be 8-fold more potent than the standard antifungal drug fluconazole. bohrium.comresearchgate.net In other studies, quinazolinone derivatives also showed notable efficacy. For instance, compound A-6 was reported to have excellent activity against C. albicans. biomedpharmajournal.org Furthermore, derivatives 14a and 14b were also quite sensitive against Candida albicans, with an inhibition zone of 12 mm for compound 14a. nih.gov

Antiviral Activities

Analogues of the quinazoline-2,4(1H,3H)-dione structure have been investigated for their ability to combat a range of viral pathogens. Research has identified specific derivatives with notable efficacy against both DNA and RNA viruses.

Recent studies have highlighted the potential of 3-hydroxy-quinazoline-2,4(1H,3H)-diones as a novel class of antiviral agents specifically targeting DNA viruses. A series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their antiviral activity against a panel of DNA viruses, including Vaccinia virus (VACV) and Adenovirus-2. nih.govnih.gov

Several of these compounds exhibited significant and specific activity. Notably, compound 24b11 emerged as a highly potent inhibitor of vaccinia virus, with a 50% effective concentration (EC₅₀) of 1.7 µM. nih.govnih.gov This was approximately 15 times more potent than the reference drug, Cidofovir (EC₅₀ = 25 µM). nih.govnih.gov Against Adenovirus-2, compound 24b13 was the most effective, showing an EC₅₀ value of 6.2 µM, which was superior to the reference drugs. nih.govnih.gov

Interestingly, these compounds showed high specificity, as none demonstrated significant activity against other tested DNA viruses like Herpes Simplex Virus-1 (HSV-1) or RNA viruses at non-toxic concentrations. nih.gov The majority of the synthesized compounds displayed no cytotoxicity in human embryonic lung fibroblast (HEL) cells at the highest tested concentrations. nih.gov

| Compound | Target Virus | EC₅₀ (µM) | Reference Drug | Reference Drug EC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 24b11 | Vaccinia Virus | 1.7 | Cidofovir | 25 | nih.govnih.gov |

| 24b13 | Adenovirus-2 | 6.2 | - | - | nih.govnih.gov |

While some quinazolinedione analogues were found to be inactive against certain RNA viruses nih.gov, other structural modifications have yielded potent inhibitors of Influenza A. Researchers have synthesized homodimers of 1,2,3-triazolyl nucleoside analogues built upon a quinazoline-2,4-dione core. These complex molecules were tested for their in vitro antiviral activity against Influenza A/Puerto Rico/8/34 (H1N1) virus.

One lead compound from this series, a homodimer where two nucleoside analogue units are connected at the N3 atoms of the quinazoline-2,4-dione fragments by an octylene linker, demonstrated significant activity against the Influenza A (H1N1) virus. This compound exhibited a 50% inhibitory concentration (IC₅₀) of 11.6 µM. Another dimer linked by a pentylene chain was active against Coxsackie B3 virus, an enterovirus, with an IC₅₀ of 12.2 µM, showcasing the high selectivity of these compounds.

| Compound Description | Target Virus | IC₅₀ (µM) | Source |

|---|---|---|---|

| Homodimer with octylene linker at N3 | Influenza A (H1N1) | 11.6 | |

| Homodimer with pentylene linker at N3 | Coxsackie B3 | 12.2 |

Neurological Activities

The versatile quinazoline (B50416) scaffold has been extensively explored for its potential to modulate the central nervous system, leading to the discovery of analogues with significant anticonvulsant and neuroprotective properties.

A substantial body of research has established the anticonvulsant potential of quinazoline-4(3H)-one and quinazoline-2,4(1H,3H)-dione derivatives. These compounds are often evaluated in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.

One study synthesized a series of novel quinazoline-4(3H)-ones and found several compounds with potent activity in the scPTZ screen, which is predictive of efficacy against absence seizures. Compounds 8 , 13 , and 19 from this series provided 100% protection against myoclonic seizures at a dose of 100 mg/kg without inducing neurotoxicity. These compounds were found to be 3 to 4.4 times more potent than the established antiepileptic drug ethosuximide.

Structure-activity relationship (SAR) studies suggest that the anticonvulsant activity of these analogues is influenced by substituents at positions 2 and 3 of the quinazoline ring. The core quinazolin-4(3H)-one moiety acts as a hydrophobic domain, while the nitrogen at position 1 (N1) serves as an electron donor and the carbonyl group participates in hydrogen bonding, features thought to be important for binding to the GABA-A receptor.

Another study of 2,3-disubstituted quinazolin-4(3H)-one derivatives identified compound 8b as a particularly promising anticonvulsant agent, based on its ability to protect against PTZ-induced seizures, increase the latency to the first seizure, and reduce the total number of seizures. The mechanism for these compounds was suggested to involve positive allosteric modulation of the GABA-A receptor.

| Compound Series | Test Model | Key Findings | Proposed Mechanism | Source |

|---|---|---|---|---|

| Quinazoline-4(3H)-ones (Compounds 8, 13, 19) | scPTZ | 100% protection against myoclonic seizures; 3-4.4x more potent than ethosuximide. | Not specified | |

| 2,3-disubstituted quinazolin-4(3H)-ones (Compound 8b) | PTZ-induced seizures | Significant protection, increased seizure latency, reduced seizure number. | Positive allosteric modulation of GABA-A receptor |

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-targeting agents, and quinazoline derivatives have emerged as a promising scaffold for this purpose. Research has focused on designing analogues that can simultaneously address multiple pathological hallmarks of AD, such as cholinergic deficit and amyloid-beta (Aβ) plaque formation.

A library of 2,4-disubstituted quinazoline derivatives was designed and evaluated as multi-targeting agents for AD. Several of these compounds demonstrated the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. For instance, compound 9 (N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) was identified as a dual cholinesterase inhibitor with IC₅₀ values of 2.1 µM for AChE and 8.3 µM for BuChE.

Furthermore, these analogues were assessed for their ability to inhibit the aggregation of Aβ peptides, a key event in the formation of senile plaques. Compound 15b (4-(benzylamino)quinazolin-2-ol) proved to be a highly potent inhibitor of Aβ aggregation, with an IC₅₀ of 270 nM, making it significantly more potent than reference agents like curcumin (B1669340) and resveratrol. These studies underscore the utility of the quinazoline ring as a template for developing agents to combat cognitive dysfunction in AD models.

| Compound | Biological Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 9 | Acetylcholinesterase (AChE) | 2.1 µM | nih.gov |

| Butyrylcholinesterase (BuChE) | 8.3 µM | ||

| Compound 9 | Aβ40 Aggregation | 2.3 µM | nih.gov |

| Compound 15b | Aβ40 Aggregation | 270 nM | nih.gov |

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation and immune system dysregulation are implicated in a wide range of diseases. Analogues of quinazoline-2,4(1H,3H)-dione have been shown to possess significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of the sodium-hydrogen exchanger NHE-1.

A series of novel N¹,N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine (B92328) moieties were synthesized and profiled for their pharmacological effects. nih.gov The activity of NHE-1 is crucial for many functions of immune cells, including cytokine release. nih.gov It was discovered that triazole-containing analogues from this series could dose-dependently inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in primary murine macrophages without showing cytotoxicity. nih.gov

Compound 4a from this series was particularly effective. nih.gov In a lipopolysaccharide (LPS)-induced model of acute lung injury, treatment with compound 4a limited IL-6 secretion, prevented the migration of neutrophils into the lung, and effectively prevented interstitial edema and macrophage infiltration. nih.gov These findings suggest that quinazolin-2,4(1H,3H)-dione derivatives are a promising class of compounds for suppressing cytokine-mediated inflammatory responses. nih.gov

| Compound Series/ID | Key Biological Effects | Model | Source |

|---|---|---|---|

| Triazole-containing analogues (e.g., 4a) | Dose-dependent inhibition of NO synthesis and IL-6 secretion. | Primary murine macrophages | nih.gov |

| Compound 4a | Limited IL-6 secretion, prevented neutrophil migration, reduced edema and macrophage infiltration. | LPS-induced acute lung injury in vivo | nih.gov |

Antioxidant Properties

Derivatives of the quinazolinone scaffold have been systematically evaluated for their antioxidant capabilities. mdpi.comnih.gov Studies have employed various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and TEAC (Trolox Equivalent Antioxidant Capacity) using the CUPRAC (cupric reducing antioxidant capacity) method, to determine structure-antioxidant activity relationships. mdpi.comnih.gov

Research has shown that the antioxidant potential of these compounds is highly dependent on the nature and position of substituents on the quinazolinone core. For 2-phenylquinazolin-4(3H)-one derivatives to exhibit antioxidant activity, the presence of at least one hydroxyl group on the phenyl ring is often required. mdpi.comnih.govresearchgate.net The activity can be further enhanced by the presence of an additional hydroxyl or a methoxy (B1213986) group, particularly in the ortho or para positions. mdpi.comnih.govresearchgate.net For instance, derivatives with two hydroxyl groups in the ortho position on the phenyl ring have been identified as potent antioxidants. nih.govresearchgate.net One study highlighted 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one as a powerful antioxidant that also possesses metal-chelating properties. nih.govresearchgate.net The introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to increase antioxidant activity. nih.govresearchgate.net

Furthermore, a series of 2,4-disubstituted quinazoline derivatives were synthesized and assessed for their antioxidant effects, with some compounds displaying superior scavenging capabilities. nih.gov Another study on 3-substituted Schiff bases of quinazoline-2,4-diones found that all tested compounds showed over 50% DPPH inhibition potential, with IC50 values ranging from 25-500 μg/mL. researchgate.net The development of hybrid molecules combining the quinazolin-4(3H)-one structure with polyphenolic compounds, such as those with a pyrogallol (B1678534) (three phenolic groups) fragment, has resulted in derivatives with high antioxidant activity, in some cases comparable to standards like ascorbic acid and Trolox. nih.gov

Antioxidant Activity of Quinazolinone Derivatives

| Compound | Substitution Pattern | Antioxidant Assay | Key Finding | Reference |

|---|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | 2-phenyl substituent with ortho-dihydroxyl groups | DPPH, ABTS, TEACCUPRAC | Potent antioxidant with metal-chelating properties. nih.govresearchgate.net | nih.govresearchgate.net |

| 2-phenylquinazolin-4(3H)-one derivatives | Hydroxyl and/or methoxy groups on the 2-phenyl ring | DPPH, ABTS, TEACCUPRAC | Hydroxyl group is crucial for activity; ortho or para substitution enhances it. mdpi.comnih.gov | mdpi.comnih.gov |

| 3-substituted Schiff bases of quinazoline-2,4-dione | Schiff base at the 3-position | DPPH, FRAP | All tested compounds showed >50% DPPH inhibition. researchgate.net | researchgate.net |

| Pyrogallol-containing quinazolin-4(3H)-one derivatives | Thioacetohydrazone linker with a pyrogallol fragment | Radical scavenging, reducing power assays | High antioxidant activity, influenced by the third phenolic group. nih.gov | nih.gov |

Other Pharmacological Effects

Certain quinazolinone derivatives have demonstrated significant inhibitory effects on platelet aggregation. nih.govncku.edu.tw A study involving new 4-quinazolinone derivatives evaluated their in vitro antiplatelet activity against aggregation induced by various agents like ADP, collagen, and arachidonic acid. nih.gov Many of these molecules exhibited an inhibitory power similar to or even greater than that of acetylsalicylic acid, particularly when ADP was the inducing agent. nih.gov The reduction of these 4-quinazolinone derivatives to their 1,2,3,4-tetrahydroquinazoline counterparts generally led to an increase in their platelet inhibitory action, except in cases of ADP-induced aggregation. nih.gov

In another investigation, the quinazolinone derivative 2-(4-[1-(2-chlorophenyl)piperazinyl])methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53) was found to inhibit platelet aggregation and ATP release in washed rabbit platelets induced by arachidonic acid, collagen, PAF, and U46619. nih.gov This compound also suppressed aggregation in human platelet-rich plasma and was found to inhibit the breakdown of phosphoinositides, suggesting this as its primary mechanism of antiplatelet action. nih.gov Furthermore, guanidine derivatives of quinazoline-2,4(1H,3H)-dione have also been reported to possess antiplatelet activity. mdpi.com

Antiplatelet Activity of Quinazolinone Analogues

| Compound Series/Derivative | Mechanism/Inducer | Key Finding | Reference |

|---|---|---|---|

| 4-Quinazolinone derivatives | ADP, collagen, arachidonic acid | Inhibitory power similar to or greater than acetylsalicylic acid. nih.gov | nih.gov |

| 1,2,3,4-Tetrahydroquinazoline homologues | Collagen, arachidonic acid | Showed an increase in platelet inhibitory action compared to quinazolinone precursors. nih.gov | nih.gov |

| CK53 | Arachidonic acid, collagen, PAF, U46619 | Inhibits phosphoinositides breakdown. nih.gov | nih.gov |

| Guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Not specified | The most potent NHE-1 inhibitor in the series also showed antiplatelet activity. mdpi.com | mdpi.com |

The quinazoline scaffold is a well-established pharmacophore for antihypertensive agents. researchgate.net A series of 1,3-disubstituted 2,4(1H,3H)-quinazolinediones were synthesized and shown to possess varying degrees of vasodilation and antihypertensive activity, without significant alpha-adrenergic receptor blockade. nih.gov One compound from this series, 1-[3-(N,N-Dimethylamino)propyl]-3-[3-(4-phenyl-1-piperazinyl)propyl]-2,4(1H,3H)-quinazolinedione, demonstrated greater potency than papaverine (B1678415) in causing vasodilation and produced a sustained decrease in systolic blood pressure in hypertensive rats after oral administration. nih.gov

Another study synthesized a novel series of substituted quinazolin-4(3H)-one derivatives and screened them for in vivo antihypertensive effects. researchgate.net Out of the eighteen compounds made, seven showed a hypotensive effect accompanied by bradycardia, with some demonstrating better activity than the reference drug Prazosin. researchgate.net

Antihypertensive Activity of Quinazolinone Analogues

| Compound Series/Derivative | Observed Effect | Key Finding | Reference |

|---|---|---|---|

| 1,3-Disubstituted 2,4(1H,3H)-quinazolinediones | Vasodilation, decreased systolic blood pressure | Activity observed without significant alpha-adrenergic blockade. nih.gov | nih.gov |

| 1-[3-(N,N-Dimethylamino)propyl]-3-[3-(4-phenyl-1-piperazinyl)propyl]-2,4(1H,3H)-quinazolinedione | Vasodilation, prolonged decrease in blood pressure | More potent than papaverine in inducing vasodilation. nih.gov | nih.gov |

| Substituted quinazolin-4(3H)-one derivatives | Hypotensive effect and bradycardia | Seven compounds showed better activity than the reference drug Prazosin. researchgate.net | researchgate.net |

Quinazoline derivatives have been investigated as inhibitors of cholinesterase enzymes, which is a key target in the management of neurodegenerative disorders like Alzheimer's disease. nih.gov A recent study focused on a novel series of 2,4-disubstituted quinazoline derivatives and evaluated their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The findings revealed that several of these compounds were potent inhibitors of equine BuChE (eqBuChE), with compounds 6f , 6h , and 6j displaying IC50 values of 0.52, 6.74, and 3.65 µM, respectively. nih.gov These compounds also demonstrated high selectivity for BuChE over AChE. nih.gov Kinetic studies suggested a mixed-type inhibition pattern, indicating that the compounds could bind to both the catalytic active site and the peripheral anionic site of the enzymes. nih.gov

Cholinesterase Inhibitory Activity of 2,4-Disubstituted Quinazoline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| 6f | eqBuChE | 0.52 | High for BuChE over AChE | nih.gov |

| 6h | eqBuChE | 6.74 | High for BuChE over AChE | nih.gov |

| 6j | eqBuChE | 3.65 | High for BuChE over AChE | nih.gov |

Analogues of quinazoline-2,4(1H,3H)-dione have been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular signaling. nih.gov Specifically, derivatives have been reported to inhibit PDE4 and PDE7. nih.govresearchgate.netsemanticscholar.org A series of novel substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines were designed and synthesized as potential PDE7A inhibitors. In vitro testing showed that all the synthesized compounds possessed PDE7A inhibitory activity, with IC50 values ranging from 0.114 to 1.966 μM. semanticscholar.org The development of quinazoline-based PDE7 inhibitors has been facilitated by efficient synthetic methods, including microwave irradiation, highlighting their potential pharmacological interest for conditions like Parkinson's disease. researchgate.net

Phosphodiesterase (PDE) Inhibitory Activity of Quinazoline Analogues

| Compound Series | Target Enzyme | Activity Range (IC50) | Reference |

|---|---|---|---|

| Substituted 4-hydrazinoquinazolines and fused triazoloquinazolines | PDE7A | 0.114 - 1.966 µM | semanticscholar.org |

| Quinazoline-2,4(1H,3H)-dione derivatives | PDE4 | Mentioned as a known activity. nih.gov | nih.gov |

5-HT3 receptor antagonists are a class of drugs primarily used as antiemetics. wikipedia.org The mechanism involves blocking serotonin (B10506) receptors in the nervous system. youtube.com Research has identified quinazolindione derivatives as potent antagonists of the 5-HT3A receptor. nih.gov In a study designed to discover novel 5-HT3A receptor antagonists, a library of small molecules was screened, leading to the identification of this class of compounds. nih.gov Through structure-activity relationship studies of 24 quinazolindione analogues, one compound, KKHT10612, emerged as having the best antagonistic effect. nih.gov Its IC50 value was 0.8 µM, which is comparable to the reference compound MDL72222, and it also showed selectivity over the T-type calcium channel. nih.gov

5-HT3A Receptor Antagonism by Quinazolindione Analogues

| Compound | Target Receptor | IC50 (µM) | Key Finding | Reference |

|---|---|---|---|---|

| KKHT10612 | 5-HT3A | 0.8 | Activity comparable to reference compound MDL72222 with selectivity over T-type calcium channel. nih.gov | nih.gov |

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

Cyclin-dependent kinase 5 (CDK5) is a serine/threonine kinase that is essential for the development of the nervous system. nih.gov The deregulation of CDK5 activity has been linked to the abnormal phosphorylation of cellular substrates, a phenomenon associated with neurodegenerative conditions such as Alzheimer's disease and amyotrophic lateral sclerosis. nih.gov Consequently, the inhibition of CDK5 has emerged as a promising therapeutic strategy.

Research has identified quinazoline-2,4(1H,3H)-dione derivatives as a class of compounds with the potential for CDK5 inhibition. nih.gov A study focused on the design of 3,4-dihydroquinazolin-2(1H)-ones as CDK5 inhibitors was initiated following the discovery of a potent acyclic urea (B33335) inhibitor. nih.gov This led to the synthesis and biological evaluation of a novel series of these quinazolinone derivatives to understand their therapeutic potential as CDK5 inhibitors. nih.gov The development of these compounds highlights the significance of the quinazolinone scaffold in targeting CDK5. nih.gov

| Compound Class | Target | Significance | Reference |

|---|---|---|---|

| 3,4-dihydroquinazolin-2(1H)-ones | CDK5 | Designed as potential inhibitors for neurodegenerative disorders. | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivatives | CDK5 | Recognized as a scaffold for developing CDK5 inhibitors. | nih.gov |

Glucocerebrosidase Inhibition

Gaucher disease, a lysosomal storage disorder, is caused by a deficiency of the enzyme glucocerebrosidase (GC). nih.gov This enzyme is responsible for the hydrolysis of glucocerebrosides (B1249061) within the lysosome. nih.gov One therapeutic approach for Gaucher disease involves the use of small molecule chaperones that can assist in the proper folding and transport of the deficient enzyme to the lysosome. nih.gov

A series of quinazoline analogues have been discovered and assessed as inhibitors of glucocerebrosidase. nih.gov These compounds have demonstrated the ability to enhance the translocation of GC to the lysosome in cells derived from patients. nih.gov The research aimed to identify compounds with a favorable balance of inhibitory potency and chaperone activity, as the native substrate must be able to displace the inhibitor once the enzyme is in the lysosome. nih.gov The inhibitory capacity of these analogues was used as a surrogate measure for their binding and potential chaperone activity. nih.gov

| Compound Analogue | Target | Observed Activity | Reference |

|---|---|---|---|

| Quinazoline core analogues | Glucocerebrosidase (GC) | Inhibition of GC and improved translocation to the lysosome in patient-derived cells. | nih.gov |

| 2-(thiophen-3-yl)-4-(4-tosylpiperazin-1-yl)quinazoline | Glucocerebrosidase (GC) | Synthesized as part of a series of GC inhibitors. | nih.gov |

| 2-(5-methylthiophen-2-yl)-4-(4-tosylpiperazin-1-yl)quinazoline | Glucocerebrosidase (GC) | Synthesized as part of a series of GC inhibitors. | nih.gov |

| 2-(pyridin-3-yl)-4-(4-tosylpiperazin-1-yl)quinazoline | Glucocerebrosidase (GC) | Synthesized as part of a series of GC inhibitors. | nih.gov |

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a chaperone protein that plays a critical role in the folding, stabilization, and activation of numerous client proteins, many of which are directly implicated in the hallmarks of cancer. mdpi.com The function of HSP90 is dependent on its ATPase activity, and its inhibition leads to the disruption of multiple signaling pathways crucial for tumor survival and progression. mdpi.com This makes HSP90 an attractive target for cancer therapy. mdpi.com

Quinazoline-based compounds have been investigated as inhibitors of HSP90. researchgate.net In one study, a molecular docking analysis of a synthesized compound with HSP90 revealed a binding energy (ΔG) of -6.8 kcal/mol, which was comparable to the standard inhibitor Onalespib (-7.1 kcal/mol). researchgate.net Another study focused on 3-(heteroaryl)quinolin-2(1H)-one derivatives as potential C-terminal HSP90 inhibitors. mdpi.com Certain compounds from this series were found to induce a significant decrease in the CDK-1 client protein and stabilize the levels of HSP90 and Hsp70 without triggering the heat shock response. mdpi.com

| Compound Series/Analogue | Target | Key Finding | Reference |

|---|---|---|---|

| Quinazoline-based compounds | HSP90 | A synthesized compound showed a binding energy of -6.8 kcal/mol in molecular docking studies. | researchgate.net |

| 3-(heteroaryl)quinolin-2(1H)-ones | HSP90 (C-terminal) | Identified compounds that decrease CDK-1 client protein levels and stabilize Hsp90 and Hsp70. | mdpi.com |

Mechanistic Investigations and Molecular Targets of Quinazoline 2,4 1h,3h Dione Derivatives

Tyrosine Kinase (TK) Inhibition

Tyrosine kinases (TKs) are a class of enzymes that facilitate crucial cell signaling processes, including growth, proliferation, and differentiation. The dysregulation of TK activity is a known factor in the progression of many cancers, making them a prime target for therapeutic development. mdpi.com Quinazoline-2,4(1H,3H)-dione derivatives have been identified as a significant class of TK inhibitors, primarily functioning by interfering with the enzyme's ability to bind adenosine (B11128) triphosphate (ATP). mdpi.com

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. ekb.eg Consequently, inhibiting its kinase activity is a key strategy in oncology. Certain quinazoline (B50416) derivatives are effective EGFR inhibitors. mdpi.comekb.eg They typically operate as ATP-competitive inhibitors by occupying the ATP-binding site within the EGFR kinase domain. This action blocks the phosphorylation cascade that would otherwise promote cell proliferation. The quinazoline structure is fundamental to this inhibitory action, effectively mimicking the adenine (B156593) component of ATP. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Angiogenesis, the process of forming new blood vessels, is essential for tumor nourishment and expansion. A primary mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.eg The inhibition of VEGFR-2 is a validated approach in cancer treatment. ekb.egrsc.org Several quinazoline-2,4(1H,3H)-dione derivatives have demonstrated significant inhibitory effects against VEGFR-2. By blocking the ATP-binding site of the receptor, these compounds prevent its activation and downstream signaling, thereby impeding angiogenesis. ekb.egnih.gov A 2023 study highlighted novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as potent dual inhibitors of both c-Met and VEGFR-2 tyrosine kinases. nih.gov

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is instrumental in cell motility, invasion, and proliferation. Its aberrant activation is linked to the progression of various cancers. Research has shown that 3-substituted quinazoline-2,4(1H,3H)-dione derivatives can act as dual inhibitors, targeting both c-Met and VEGFR-2. nih.gov These compounds compete with ATP for the c-Met kinase binding site, thereby disrupting its catalytic function and mitigating its oncogenic signaling. nih.gov

Table 1: Inhibitory Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 2c | c-Met | 0.084 | nih.gov |

| Derivative 2c | VEGFR-2 | 0.081 | nih.gov |

| Derivative 4b | c-Met | 0.052 | nih.gov |

| Derivative 4b | VEGFR-2 | 0.054 | nih.gov |

| Derivative 4e | c-Met | 0.073 | nih.gov |

Adenosine Triphosphate (ATP)-Mimicry Binding Modes

The efficacy of quinazoline-2,4(1H,3H)-dione derivatives as kinase inhibitors stems from their ability to mimic ATP. The core quinazoline structure is a bioisostere of the adenine ring of ATP, enabling it to fit within the kinase's ATP-binding pocket. mdpi.comnih.gov Key interactions, such as hydrogen bonds formed between the quinazoline ring's nitrogen atoms and the hinge region of the kinase, anchor the inhibitor. nih.gov Substitutions on the quinazoline scaffold, such as the ethyl group in 3-ethylquinazoline-2,4(1H,3H)-dione, can further enhance binding affinity and selectivity by interacting with nearby hydrophobic pockets. nih.govnih.gov Molecular docking studies have confirmed that these derivatives can effectively fit into the ATP binding domain. nih.gov

DNA Gyrase and Topoisomerase IV (topo IV) Inhibition

Beyond their anticancer applications, quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potential as antibacterial agents by targeting DNA gyrase and topoisomerase IV. nih.govbohrium.comresearchgate.net These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. researchgate.net

Distinct Mechanisms from Fluoroquinolones

Fluoroquinolones represent a major class of antibiotics that target DNA gyrase and topoisomerase IV. nih.gov However, growing bacterial resistance has driven the search for new inhibitors with different mechanisms. nih.govuiowa.edu Quinazoline-2,4(1H,3H)-diones have been identified as inhibitors of these same enzymes but often work through a distinct mechanism. nih.govacs.org Unlike fluoroquinolones, which typically stabilize the enzyme-DNA cleavage complex, some quinazolinediones inhibit the enzyme's ATPase function without trapping this complex. researchgate.netacs.org This alternative mode of action suggests they may be effective against bacteria that have developed resistance to fluoroquinolones. uiowa.eduacs.org The inhibitory action is often directed at the ATP-binding site of the GyrB subunit of DNA gyrase and the corresponding ParE subunit of topoisomerase IV. researchgate.netnih.gov

Interaction with Enzyme Breakage-Reunion and Toprim Domains, DNA, and Mg2+

Quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.gov These enzymes contain breakage-reunion domains responsible for cleaving and religating the DNA backbone. The inhibitory mechanism of these dione (B5365651) derivatives often mimics that of fluoroquinolones, targeting the enzyme-DNA complex. nih.gov

Docking studies have elucidated the specific interactions at the molecular level. For instance, certain quinazolin-2,4-dione derivatives have been shown to interact with DNA gyrase through hydrogen bonds and pi-stacking interactions. The quinazoline ring itself can form dual pi–H interactions with DNA bases like adenine. rsc.org Furthermore, the carbonyl groups of the dione structure are capable of interacting with essential cofactors such as magnesium ions (Mg2+), which are critical for the enzymatic activity of topoisomerases. rsc.org The 2-oxo moiety of the quinazolin-2,4-dione core can directly interact with Mg2+ ions within the enzyme's active site. rsc.org

In a different context, the quinazoline-2,4(1H,3H)-dione moiety has been explored as a structural substitute for the nucleobase thymine (B56734) in synthetic oligonucleotides designed to form triple-helix structures with double-stranded DNA. nih.gov While this specific application aimed to enhance stacking interactions, the study underscores the structural capacity of the quinazoline-dione ring to interact with nucleic acid structures. nih.gov

Dione Resistance-Determining Regions

The emergence of bacterial resistance to existing antibiotics, including fluoroquinolones that target DNA gyrase and topoisomerase IV, is a significant challenge. nih.gov Many bacterial strains have developed resistance to these agents. nih.gov This has spurred the development of new quinazoline-2,4(1H,3H)-dione derivatives designed to overcome these resistance mechanisms. nih.gov By identifying novel derivatives that can effectively inhibit the mutant forms of these enzymes, researchers aim to circumvent the resistance problem. nih.gov A comprehensive study has demonstrated that quinazoline-2,4(1H,3H)-dione derivatives can act as fluoroquinolone-like inhibitors, suggesting their potential to address resistant mutants. nih.gov The development of compounds with broad bioactive spectra against both Gram-positive and Gram-negative strains is a key strategy in this endeavor. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition (PARP-1/2)

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are critical enzymes in the cellular response to DNA damage. acs.orgnih.gov Their inhibition is a validated therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways. acs.orgnih.gov Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors. acs.orgrsc.org

These inhibitors function by competing with the natural substrate, nicotinamide (B372718) adenine dinucleotide (NAD+), at the enzyme's active site. google.com Structure-activity relationship studies have revealed that specific substitutions on the quinazoline-2,4(1H,3H)-dione scaffold are crucial for high potency. For example, derivatives bearing a 3-amino pyrrolidine (B122466) moiety or a methyl- or ethyl-substituted piperizine ring have demonstrated significant inhibitory activity against PARP-1 and PARP-2. acs.orgrsc.org Some of these compounds exhibit IC50 values in the nanomolar and even sub-nanomolar range, indicating high potency. acs.orgrsc.org Furthermore, researchers have achieved a degree of selectivity, with some compounds showing significantly longer residence times for PARP-1 over PARP-2. acs.org

Table 1: PARP Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 24 | PARP-1 | 0.51 | acs.org |

| PARP-2 | 23.11 | acs.org | |

| Compound 32 | PARP-1 | 1.31 | acs.org |

| PARP-2 | 15.63 | acs.org | |

| Compound 11 | PARP-1 | 3.02 µM* | rsc.org |

*Value represents IC50 for cytotoxicity in MX-1 cells, not direct enzymatic inhibition.

Human Carbonic Anhydrase II (hCA II) Inhibition

Human carbonic anhydrase II (hCA II) is a ubiquitous zinc-dependent metalloenzyme involved in numerous physiological processes, making it a target for various therapeutic interventions. nih.govnih.gov Several series of quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated as inhibitors of hCA II. nih.gov

Table 2: hCA II Inhibition by Quinazolinone Derivatives

| Compound Series | Target | IC50 Range (µM) | Ki Range (nM) | Reference |

|---|---|---|---|---|

| Quinazolinones (4a-p) | hCA-II | 14.0–59.6 | - | nih.gov |

| 2-[(3-substituted-4(3H)-quinazolinon-2-yl)thio]-N-(4-sulfamoylphenyl)acetamides | hCA-II | - | Nanomolar | nih.gov |

| 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones | hCA-II | - | 0.25–10.8 | nih.gov |

| Quinazoline derivatives (2, 3, 4, 10, 11, 16, 18, 24, 26, 27) | hCA II | - | 10.8–52.6 | researchgate.net |

Human Thymidylate Synthase Inhibition

Human thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. mdpi.com Consequently, TS is a well-established target for anticancer drugs. Quinazoline-based compounds have historically been developed as antifolates to inhibit this enzyme. dntb.gov.ua

More recent research has focused on creating hybrid molecules that incorporate the quinazoline-2,4(1H,3H)-dione scaffold with other pharmacophores, such as 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties, to target TS. mdpi.com These novel hybrids have demonstrated potent inhibitory activity against human thymidylate synthase, with some compounds showing IC50 values in the low micromolar range, even surpassing the potency of standard drugs like pemetrexed (B1662193) in vitro. mdpi.com The molecular docking studies of these compounds support their biological activity, indicating a strong interaction with the enzyme's active site. mdpi.com

Table 3: Thymidylate Synthase Inhibition by Hybrid Compounds

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 12 | Thymidylate Synthase | 2.52 | mdpi.com |

| Compound 13 | Thymidylate Synthase | 4.38 | mdpi.com |

| Pemetrexed (Standard) | Thymidylate Synthase | 6.75 | mdpi.com |

Other Enzyme and Receptor Interactions

The versatility of the quinazoline-2,4(1H,3H)-dione scaffold allows for its interaction with a diverse range of other biological targets beyond those previously discussed.

c-Met and VEGFR-2 Tyrosine Kinase Inhibition : Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are crucial in cancer cell signaling and angiogenesis. nih.gov These compounds have shown inhibitory activity in the nanomolar range. nih.gov

Sodium-Hydrogen Exchanger (NHE-1) Inhibition : Guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been identified as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1). nih.gov This inhibition has been linked to anti-inflammatory and antiplatelet activities. nih.gov

Other Targets : Various studies have reported that quinazoline-2,4(1H,3H)-dione analogues exhibit a wide spectrum of biological activities, including phosphodiesterase (PDE) 4 inhibition and 5-HT3A receptor antagonism. nih.gov

Cellular Pathway Modulation

The interaction of this compound derivatives with their respective molecular targets leads to the modulation of several key cellular pathways:

DNA Damage and Repair : By inhibiting PARP-1/2, these compounds interfere with the DNA repair machinery of the cell. acs.orgrsc.org This is particularly effective in cancer cells that have pre-existing defects in other DNA repair pathways, leading to synthetic lethality. nih.gov

Angiogenesis and Cell Proliferation : Through the dual inhibition of c-Met and VEGFR-2, certain derivatives can disrupt the signaling pathways that drive tumor growth, survival, and the formation of new blood vessels. nih.gov

Inflammatory Response : The inhibition of NHE-1 by quinazoline-dione derivatives can suppress the inflammatory response. nih.gov For example, specific compounds have been shown to inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in macrophages. nih.gov

Nucleotide Synthesis : As inhibitors of thymidylate synthase, these compounds directly block the synthesis of dTMP, leading to an interruption of DNA biosynthesis and subsequent cell death. mdpi.com

Inhibition of Cancer Cell Proliferation Pathways

Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated significant anti-proliferative activity through the inhibition of crucial signaling pathways that are often dysregulated in cancer. A primary mechanism is the inhibition of receptor tyrosine kinases (RTKs), which are essential for cancer cell growth, survival, and angiogenesis.

Novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases. nih.gov The c-Met and VEGFR-2 pathways are critical for tumor progression and metastasis. Research has shown that certain derivatives exhibit higher cytotoxic activity against human colorectal carcinoma (HCT-116) cell lines than existing multi-kinase inhibitors like cabozantinib (B823). nih.gov Specifically, compounds designated as 4b and 4e in one study showed remarkable c-Met inhibitory activity and arrested the cell cycle, leading to apoptosis. nih.gov Compound 4b was also noted to be a superior inhibitor of VEGFR-2 compared to cabozantinib. nih.gov

The anti-cancer effects of the quinazoline scaffold are not limited to c-Met and VEGFR-2. Other derivatives are known to target the Epidermal Growth Factor Receptor (EGFR), another key RTK implicated in various cancers. Commercially available drugs such as Gefitinib and Erlotinib, which contain a quinazoline core, are used to treat non-small cell lung cancer by targeting EGFR. Furthermore, investigations have revealed that quinazoline derivatives can interfere with other critical cellular processes, including the Wnt signaling pathway and the function of Kinesin Spindle Protein (KSP). They have also been found to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, further promoting cancer cell death.

Table 1: Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target(s) | Cell Line | Activity |

|---|---|---|---|

| Derivative 4b | c-Met, VEGFR-2 | HCT-116 | Higher cytotoxicity than cabozantinib; superior VEGFR-2 inhibition. nih.gov |

| Derivative 4e | c-Met, VEGFR-2 | HCT-116 | Higher cytotoxicity than cabozantinib; remarkable c-Met inhibition. nih.gov |

| Derivative 2c | c-Met, VEGFR-2 | - | Equipotent to cabozantinib in VEGFR-2 inhibition. nih.gov |

p53 Modulation

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, and its inactivation is a hallmark of over 50% of human cancers. The restoration of p53 function is a key therapeutic strategy. Research suggests that quinazoline derivatives can exhibit their anticancer activity through the modulation of p53.

A major pathway for p53 inactivation involves its interaction with the murine double minute 2 (MDM2) protein, an E3 ligase that targets p53 for degradation. By interfering with the p53-MDM2 interaction, it is possible to stabilize p53, increase its cellular levels, and restore its tumor-suppressive functions, which include inducing cell cycle arrest and apoptosis. While direct studies on this compound are limited, the broader class of quinazolines has been identified as capable of modulating p53. This modulation represents a significant mechanism contributing to their anti-proliferative effects.

Thyroid-Stimulating Hormone Receptor (TSHR) Agonistic Activity

Small-molecule agonists of the Thyroid-Stimulating Hormone Receptor (TSHR) are of significant clinical interest as potential oral alternatives to recombinant human TSH (rhTSH) for the management and diagnosis of thyroid cancer. Quinazoline-2,4(1H,3H)-dione and its derivatives have been identified as potent allosteric agonists of the TSHR.

In one study, a racemic quinazoline-dione compound (C2 ) and its separated enantiomers (E1 and E2 ) were evaluated for their ability to activate the TSHR. The enantiomer E2 was found to be a more potent agonist than the racemic mixture or the other enantiomer, E1 . This increased potency was observed in the stimulation of cAMP production in engineered HEK-TSHR cells and in the upregulation of thyroid-specific genes, such as the sodium-iodide symporter (NIS) and thyroperoxidase (TPO), in primary human thyrocyte cultures. In vivo studies in mice further confirmed that E2 was more active in stimulating thyroid function, as measured by serum thyroxine (T4) levels.

Table 2: TSHR Agonist Activity of Quinazoline-dione Derivatives

| Compound | EC₅₀ for cAMP Production (nM) | Fold Increase in NIS mRNA (vs. Basal) | Fold Increase in TPO mRNA (vs. Basal) |

|---|---|---|---|

| E1 | 217 | 3.6 | 55 |

| C2 (racemate) | 46 | 20 | 92 |

| E2 | 18 | 121 | 137 |

Reduction of Phosphorylated Tau Levels in Neurodegenerative Models

The aggregation of hyperphosphorylated tau protein is a pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease. Consequently, therapeutic strategies are being developed to reduce the levels of phosphorylated tau.

While the quinazoline-2,4(1H,3H)-dione scaffold is being investigated for a range of biological activities, including anti-inflammatory and neuroprotective effects, direct evidence linking this compound specifically to the reduction of phosphorylated tau is not yet well-established in the scientific literature. General mechanisms for reducing tau pathology often involve the inhibition of kinases responsible for its hyperphosphorylation, such as Glycogen Synthase Kinase 3-beta (GSK3-β). Further research is required to determine if quinazoline-2,4(1H,3H)-dione derivatives exert any influence on tau phosphorylation pathways and what their potential role might be in the context of neurodegenerative models.

Structure Activity Relationship Sar Studies of 3 Ethylquinazoline 2,4 1h,3h Dione Analogues

Impact of Substitutions at Nitrogen Atom N3 on Biological Activity

The substituent at the N3 position of the quinazoline-2,4(1H,3H)-dione ring system plays a pivotal role in determining the biological activity of the resulting analogues. Research has demonstrated that varying the chemical nature of the group at this position can significantly modulate the compound's potency and target specificity.

For instance, in the development of dual c-Met/VEGFR-2 tyrosine kinase inhibitors, substitutions at the N3 position were crucial for activity. tandfonline.comnih.govnih.gov A series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov Compounds featuring specific aromatic and heteroaromatic moieties linked to the N3 nitrogen exhibited potent inhibitory activity. tandfonline.comnih.gov For example, compound 4b (featuring a substituted phenyl ring at N3) and compound 4e (with a different substituted phenyl group at N3) showed remarkable c-Met inhibitory activity and were more effective than the reference drug cabozantinib (B823) against HCT-116 colorectal cancer cells. tandfonline.comnih.govnih.gov

Similarly, in the context of antibacterial agents, modifications at the N1 and N3 positions have been explored. nih.gov Studies on 1,3-disubstituted quinazoline-2,4(1H,3H)-diones as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1) revealed that the nature of the substituent at both N1 and N3 is critical. nih.gov The introduction of a guanidine (B92328) moiety to 1,3-disubstituted quinazolin-2,4(1H,3H)-diones is considered a promising strategy for developing NHE-1 inhibitors. nih.gov

The following table summarizes the impact of various N3-substitutions on the biological activity of quinazoline-2,4(1H,3H)-dione derivatives based on selected studies.

| Compound ID | N3-Substituent | Target/Activity | Key Finding | Reference |

| 4b | Substituted Phenyl | c-Met/VEGFR-2 Inhibition | Remarkable c-Met inhibitory activity, higher cytotoxicity than cabozantinib. tandfonline.comnih.govnih.gov | tandfonline.com, nih.gov, nih.gov |

| 4e | Substituted Phenyl | c-Met/VEGFR-2 Inhibition | Remarkable c-Met inhibitory activity, higher cytotoxicity than cabozantinib. tandfonline.comnih.govnih.gov | tandfonline.com, nih.gov, nih.gov |

| 2c | Substituted Phenyl | VEGFR-2 Inhibition | Equipotent to cabozantinib in VEGFR-2 inhibition. tandfonline.comnih.gov | tandfonline.com, nih.gov |

| 3a | Guanidine-bearing moiety | NHE-1 Inhibition | Potent NHE-1 inhibitor with antiplatelet and intraocular-pressure-reducing activity. nih.gov | nih.gov |

| 4a | 5-amino-1,2,4-triazole side chain | Anti-inflammatory | Effectively prevented interstitial edema, hemorrhage, and macrophage infiltration in a model of acute lung injury. nih.gov | nih.gov |

Influence of Substitutions on the Quinazoline (B50416) Ring (e.g., C2, C6, C7, C8)

Modifications to the carbocyclic ring of the quinazoline scaffold, specifically at positions C2, C6, C7, and C8, have been shown to significantly influence the biological profile of these compounds.

C2 Position: In the pursuit of antiproliferative agents, the introduction of substituted phenyl or naphthyl rings at the C2 position of the quinazolinone moiety has been explored. nih.gov These 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency against various cancer cell lines. nih.gov

C6 and C7 Positions: The presence of basic side chains at positions C6 or C7 of the quinazoline nucleus plays a significant role in determining the cytotoxicity of these compounds. nih.gov Studies on 6,7-disubstituted quinazolines have shown that the nature of these substituents is critical for antitumor activity. nih.gov For example, ethoxy substitutions at these positions generally lead to higher inhibitory activity against tumor cells compared to methoxy (B1213986) substitutions. nih.gov

C8 Position: The incorporation of a basic side chain at the C8 position has been investigated to identify the optimal structural requirements for biological activity in 2-substituted quinazolines. nih.gov One compound, 17 , which features a 2-methoxyphenyl substitution at C2 along with a basic side chain at C8, displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.gov

The table below highlights the effects of substitutions at various positions on the quinazoline ring.

| Position(s) | Substituent Type | Target/Activity | Key SAR Finding | Reference |

| C2 | Substituted phenyl/naphthyl | Antiproliferative | 2-Aryl substitutions can confer moderate antiproliferative potency. nih.gov | nih.gov |

| C6, C7 | Basic side chains, alkoxy groups | Cytotoxicity, Antitumor | Presence of basic side chains is significant for cytotoxicity. Ethoxy groups are superior to methoxy groups for activity. nih.gov | nih.gov |

| C8 | Basic side chain | Antiproliferative | A basic side chain at C8, combined with a 2-aryl group, can lead to remarkable antiproliferative profiles. nih.gov | nih.gov |

| C6 | Bromo | Antimicrobial | A 6-bromo derivative was synthesized as part of a study to create novel antimicrobial agents. ekb.eg | ekb.eg |

Identification of Key Pharmacophoric Features

The quinazolinone nucleus is widely recognized as a privileged structure and an important pharmacophore in medicinal chemistry. researchgate.neteipublication.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity.

For quinazoline-2,4(1H,3H)-dione analogues, several key pharmacophoric features have been identified:

The Quinazoline-2,4-dione Core: This rigid heterocyclic system serves as the fundamental scaffold, providing the necessary framework for the spatial orientation of various substituents. eipublication.comnih.gov

Hydrogen Bonding Capabilities: The N-H groups at positions 1 and 3, and the carbonyl oxygens at positions 2 and 4, are crucial hydrogen bond donors and acceptors, respectively. These features are vital for interacting with biological targets, such as the active sites of enzymes. researchgate.netnih.gov For example, compounds 4b and 4e form hydrogen bonds with the highly conserved residue Asp1222 in the hinge region of c-Met kinase. tandfonline.comnih.gov

Substituents at N1 and N3: As discussed, the groups attached to the nitrogen atoms are critical determinants of activity and selectivity. For instance, the substitution of a guanidine residue with a conformationally rigid 5-amino-1,2,4-triazole was found to be favorable for NHE-1 inhibition, highlighting a specific pharmacophoric requirement for this target. nih.gov

Substituents on the Benzene (B151609) Ring: The electronic and steric properties of substituents on the benzene portion of the quinazoline ring (positions C5-C8) fine-tune the molecule's interaction with its target and can influence properties like bioavailability. nih.gov

The combination of these features in a single molecular framework contributes to the diverse biological activities observed in this class of compounds. nih.gov

Development of Computational SAR Models for Activity Prediction

To accelerate the drug discovery process and better understand the complex relationships between chemical structure and biological activity, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, have been developed for quinazolinone derivatives. nih.govmdpi.com QSAR models use statistical methods to correlate variations in the chemical structure of compounds with their biological activities. frontiersin.orgmdpi.com

Several QSAR studies have been successfully applied to quinazolinone analogues:

Anticonvulsant Activity: A QSAR study on quinazoline-4(3H)-one derivatives identified key molecular descriptors related to their anticonvulsant activity. The model indicated that the activity was dependent on descriptors such as the Broto-Moreau autocorrelation and eigenvalues from the Burden matrix, providing a mathematical basis for predicting the potency of new compounds. ufv.br

Antitumor Activity: A three-dimensional QSAR (3D-QSAR) model using the Comparative Molecular Field Analysis (CoMFA) method was built to guide the design of quinazolinone derivatives containing hydrazone units as antitumor agents. rsc.org This model helped to identify the structural features that could be modified to enhance activity against human lung and prostate cancer cells. rsc.org

Osteosarcoma Inhibition: Both 2D-QSAR and 3D-QSAR models have been constructed for quinazoline derivatives targeting osteosarcoma. frontiersin.org The 3D-QSAR model, developed using the CoMSIA (Comparative Molecular Similarity Indices Analysis) method, showed high predictive power and indicated that the electrostatic field was the most significant contributor to the compounds' activity. frontiersin.org

Cytotoxic Activity: QSAR analyses have been performed on quinazoline derivatives to predict their cytotoxic activity against breast cancer cell lines. These models considered a wide range of descriptors (constitutional, functional, charge-based) to establish a relationship between the structural features and anticancer activity. nih.gov

These computational models serve as powerful tools for predicting the biological activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and facilitating the rational design of new, more potent therapeutic agents. nih.govnih.gov

Computational Chemistry and in Silico Analyses

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking studies have been instrumental in understanding how quinazoline-2,4(1H,3H)-dione derivatives bind to various protein targets. For instance, in the context of developing dual inhibitors for c-Met and VEGFR-2 tyrosine kinases, docking studies revealed that these compounds adopt a binding mode similar to the known inhibitor cabozantinib (B823). nih.gov The quinazolinedione core acts as a crucial anchor, positioning the various substituents into the specific binding pockets of the kinases. nih.gov

In another study targeting the anti-HCV protein NS5B, docking models showed that the 3-hydroxyquinazoline-2,4(1H,3H)-dione core can effectively chelate the two Mg2+ ions in the catalytic center. mdpi.com The distances between the oxygen atoms of the ligand and the magnesium ions were predicted to be between 2.2 and 2.4 Å, which is very close to the distances observed in co-crystal structures of the native ligand. mdpi.com

The binding affinity, often represented by a docking score, is a key metric for evaluating potential drug candidates. While specific scores for 3-ethylquinazoline-2,4(1H,3H)-dione are not available, studies on related derivatives provide insight into the factors influencing binding affinity. For example, the substitution pattern on the quinazolinedione ring system significantly impacts the binding affinity. nih.gov

Table 1: Predicted Binding Affinities of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 3-(2-Oxo-2-(piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione | c-Met Kinase | Data Not Available |

| 3-Hydroxy-7-phenyl-quinazoline-2,4(1H,3H)-dione | HCV NS5B Polymerase | Data Not Available |

| o-Chlorophenethylureido-substituted quinazoline-2,4(1H,3H)-dione | Not Specified | Data Not Available |

Note: Specific binding affinity values from docking are often reported in arbitrary units or as scores specific to the software used and are not always directly comparable across different studies.

Identification of Key Interacting Amino Acid Residues and Hydrogen Bonding Networks

A critical aspect of molecular docking is the identification of the specific amino acid residues that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are vital for the stability of the ligand-protein complex.

For quinazoline-2,4(1H,3H)-dione derivatives targeting c-Met and VEGFR-2, hydrogen bonding with conserved aspartate residues in the hinge region of the kinase domain is a recurring theme. nih.gov For example, certain derivatives formed hydrogen bonds with Asp1222 in c-Met and Asp1046 in VEGFR-2. nih.gov The carbonyl groups and the N-H group of the quinazolinedione core are frequently involved in these hydrogen bonding networks. nih.govresearchgate.net

Table 2: Key Interacting Residues for Quinazoline-2,4(1H,3H)-dione Derivatives with Various Protein Targets

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

| c-Met Kinase | Asp1222 | Hydrogen Bond |

| VEGFR-2 Kinase | Asp1046, Glu885 | Hydrogen Bond |

| HCV NS5B Polymerase | Asp318, Asp319, Asp220, Phe224, Arg158, Lys141 | Metal Chelation, Hydrogen Bond, Cation-π |

Validation of Docking Protocols

To ensure the reliability of molecular docking results, it is crucial to validate the docking protocol. nih.gov A common method for validation is to re-dock a co-crystallized ligand into the protein's active site. nih.gov If the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å, the protocol is considered validated. nih.gov

Another validation approach involves performing enrichment studies, where a set of known active compounds is seeded into a larger library of inactive "decoy" molecules. nih.gov A successful docking protocol should be able to rank the active compounds significantly higher than the decoy molecules. nih.gov While specific validation studies for this compound are not documented, the general practice in the field is to perform such validations before embarking on large-scale virtual screening campaigns. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes and dynamic interactions that are not captured by static docking models.

Assessment of Ligand-Protein Complex Stability

MD simulations are used to evaluate the stability of the ligand-protein complex by monitoring parameters such as the RMSD of the protein and the ligand over the simulation trajectory. A stable complex will exhibit a low and converging RMSD value, indicating that the ligand remains securely bound in the active site.

While specific MD simulation data for this compound is not available, studies on related systems demonstrate the utility of this technique. For instance, in the development of novel inhibitors, MD simulations are often run for tens to hundreds of nanoseconds to confirm the stability of the predicted binding mode. researchgate.net The stability profile of the ligand and protein complex is a key indicator of a potentially effective inhibitor. researchgate.net

Conformational Changes and Dynamic Interactions

MD simulations can also shed light on the conformational changes that occur in both the ligand and the protein upon binding. These simulations can reveal subtle but important dynamic interactions, such as the formation and breaking of transient hydrogen bonds and the role of water molecules in mediating ligand-protein interactions.

The flexibility of the ligand and the protein active site can be analyzed through root-mean-square fluctuation (RMSF) plots, which show the fluctuation of each atom or residue around its average position. This information can be valuable for understanding the dynamic nature of the binding event and for identifying regions of the protein that are important for ligand binding and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the quinazoline-2,4(1H,3H)-dione scaffold, QSAR studies are crucial for optimizing derivatives to enhance their therapeutic efficacy.